molecular formula C19H18Cl2N4O2S2 B2617943 N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215824-23-9

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Numéro de catalogue: B2617943
Numéro CAS: 1215824-23-9
Poids moléculaire: 469.4
Clé InChI: RGDQNISSYBDKCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with chlorine (at position 7) and methoxy (at position 4) groups. The benzothiazole moiety is linked via a carboxamide bridge to a thiophene ring and a 3-(1H-imidazol-1-yl)propyl side chain. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications.

Propriétés

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2.ClH/c1-26-14-6-5-13(20)17-16(14)22-19(28-17)24(18(25)15-4-2-11-27-15)9-3-8-23-10-7-21-12-23;/h2,4-7,10-12H,3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDQNISSYBDKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure that includes an imidazole ring, a benzo[d]thiazole moiety, and a thiophene ring, contributing to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. Specifically, compounds with imidazole rings have exhibited IC50 values ranging from 80 to 1000 nM against different cancer types such as colorectal (HCT-15), cervical (HeLa), and breast (MDA-MB-468) cancer cells .

Cell Line IC50 Value (nM) Reference
HCT-1580 - 200
HeLa100 - 200
MDA-MB-46880 - 200

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . The presence of the imidazole ring is crucial for this activity, as it enhances binding affinity to tubulin.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has potential anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in models of excitotoxicity, suggesting a protective role against neuroinflammation .

Case Studies

A case study involving a derivative of this compound indicated significant cytotoxicity against prostate cancer cell lines, with evidence supporting its use as a selective androgen receptor modulator (SARM). The study reported that the compound effectively inhibited the proliferation of these cells while exhibiting minimal agonistic activity on androgen receptors .

Safety and Pharmacokinetics

Preliminary assessments suggest that this compound possesses a favorable safety profile with low potential for drug-drug interactions. Its water solubility is adequate for formulation into pharmaceutical preparations, enhancing its bioavailability and therapeutic applicability .

Applications De Recherche Scientifique

The compound's structural components suggest potential as a pharmacophore in drug design. Research indicates that imidazole-containing compounds exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells. For example, in vitro assays demonstrated significant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective growth inhibition .

Case Study: Anticancer Studies

In a recent study, N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride was tested against several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
A5490.51Induction of apoptosis
MCF-70.63Disruption of microtubule dynamics

Antimicrobial and Antifungal Properties

Research has highlighted the compound's significant antimicrobial and antifungal properties. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues.

Antifungal Activity

The compound demonstrated potent antifungal activity against common pathogenic fungi. The mechanism appears to involve disruption of cellular processes, although specific biochemical pathways require further investigation.

Materials Science Applications

The unique electronic properties of this compound suggest potential applications in materials science. Its structure may facilitate the development of novel materials with specific electronic or optical characteristics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives documented in recent literature. Below is a systematic comparison based on structural features, physicochemical properties, and safety

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name Structural Differences Molecular Weight (g/mol) Key Data Safety Precautions
Target Compound 7-chloro-4-methoxybenzo[d]thiazol-2-yl, 3-(imidazol-1-yl)propyl Not explicitly provided Hydrochloride salt enhances solubility Likely similar to (see below)
N-(3-(1H-Imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride () 6-chloro-4-methylbenzo[d]thiazol-2-yl (vs. 7-chloro-4-methoxy) Not provided Standard purity available commercially P101 (seek medical advice), P102 (keep from children), P210 (avoid ignition sources)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride () Dimethylaminopropyl (vs. imidazolylpropyl); benzo[d]thiazole-2-carboxamide (vs. thiophene-2-carboxamide) 463.0 CAS 1052530-89-8; dual benzothiazole system No explicit safety data in evidence
2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole () Benzoimidazotriazole core (vs. benzothiazole); lacks carboxamide linker 243.07 (HRMS [M+H]+) Synthesized via amidine and KOtBu under argon at low temperature No safety data provided

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 7-chloro-4-methoxy substitution on benzothiazole differs from the 6-chloro-4-methyl analog in . Chlorine at position 7 (vs. Methoxy groups (target compound) are more electron-donating than methyl groups (), which could influence metabolic stability .

Side Chain Modifications: The imidazolylpropyl side chain (target) vs. dimethylaminopropyl () introduces differences in basicity and hydrogen-bonding capacity. Imidazole’s aromatic nitrogen may enhance interactions with biological targets compared to aliphatic amines .

Core Heterocycle Variations :

  • The benzoimidazotriazole core in lacks the thiophene-carboxamide linkage present in the target compound. This structural divergence likely reduces its pharmacological overlap with benzothiazole-based analogs .

Q & A

Basic: What are the standard synthetic routes for this compound, and what analytical techniques confirm its purity and structure?

Methodological Answer:
The synthesis involves multi-step organic reactions. Key steps include:

  • Coupling reactions to integrate the imidazole, benzothiazole, and thiophene moieties (e.g., amide bond formation between thiophene-2-carboxylic acid derivatives and amine-containing intermediates) .
  • Salt formation with hydrochloric acid to enhance stability and solubility .
  • Purification via column chromatography or recrystallization, often using solvents like ethanol or dichloromethane .

Analytical confirmation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural connectivity and substituent positions .
  • Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material) .

Basic: What in vitro biological screening models are appropriate for initial evaluation of its bioactivity?

Methodological Answer:

  • Anticancer activity : Use prostate cancer cell lines (e.g., LNCaP or PC-3) to assess inhibition of androgen receptor signaling via cell viability assays (MTT or CCK-8) and Western blotting for pathway markers (e.g., PSA) .
  • Anti-inflammatory activity : Test in lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7) with cytokine profiling (ELISA for TNF-α, IL-6) .
  • Antimicrobial activity : Employ standard MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in acetonitrile vs. DMF may alter reaction rates .
  • Catalyst optimization : Screen palladium or copper catalysts for coupling steps to reduce side products .
  • In-line purification : Implement flow chemistry techniques to isolate intermediates continuously, minimizing degradation .
  • Real-time monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., differing mechanisms of anticancer action)?

Methodological Answer:

  • Comparative pathway analysis : Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes across studies .
  • Target deconvolution : Use affinity chromatography or proteomics (e.g., SILAC) to identify direct binding partners, distinguishing primary targets from secondary effects .
  • Dose-response studies : Evaluate mechanism shifts at varying concentrations (e.g., androgen receptor antagonism at low doses vs. oxidative stress induction at high doses) .

Advanced: How to design experiments elucidating pharmacokinetic properties and metabolic stability?

Methodological Answer:

  • Microsomal stability assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS to estimate metabolic half-life .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
  • Permeability assays : Employ Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .

Advanced: What computational approaches predict target interactions and guide SAR studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with androgen receptor ligand-binding domains or bacterial enzyme active sites .
  • QSAR modeling : Train models on analogs’ biological data (e.g., IC50 values) to prioritize substituents for synthesis (e.g., methoxy vs. chloro groups at the benzothiazole position) .
  • MD simulations : Run 100-ns simulations to assess binding stability and conformational changes in target proteins .
  • ADMET prediction : Utilize SwissADME or ADMETlab to optimize logP, solubility, and toxicity profiles early in design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.